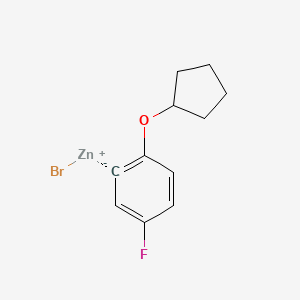
2-Cyclopentyloxy-5-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyloxy-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both cyclopentyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentyloxy-5-fluorophenylzinc bromide is typically synthesized via a Grignard reaction followed by transmetallation. The process involves the following steps:
Formation of Grignard Reagent: The starting material, 2-cyclopentyloxy-5-fluorophenyl bromide, is reacted with magnesium turnings in dry tetrahydrofuran to form the corresponding Grignard reagent.
Transmetallation: The Grignard reagent is then treated with zinc bromide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Grignard Reaction: Conducted in large reactors with precise control over temperature and stirring.
Efficient Transmetallation: Ensuring complete conversion of the Grignard reagent to the organozinc compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyloxy-5-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used as the solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Substitution Products: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Cyclopentyloxy-5-fluorophenylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
Material Science: Employed in the preparation of functional materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-cyclopentyloxy-5-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide.
Transmetallation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylzinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
2-Cyclopentyloxy-5-fluorophenylzinc bromide is unique due to the presence of both cyclopentyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H12BrFOZn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h5-7,10H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
YFHRXFIPRVIZOS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=[C-]C=C(C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)

![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)

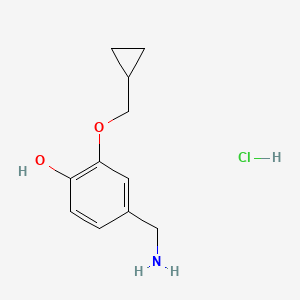
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
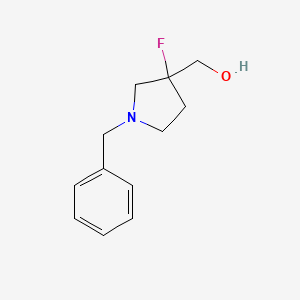


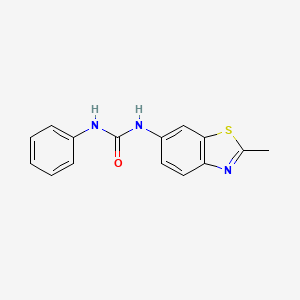
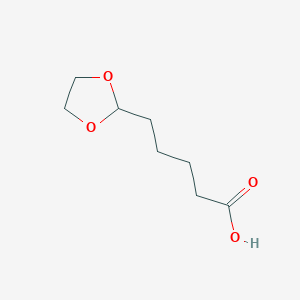

![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
